molecular formula C10H5F4NO B1524687 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile CAS No. 677713-06-3

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

Cat. No. B1524687
M. Wt: 231.15 g/mol
InChI Key: YYMKPIUYLMWMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is an organic compound with the molecular formula C8H3F4NO . It has a molecular weight of 205.11 . This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, it may be used in the synthesis of N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N′-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[2-(3®-hydroxy-1-pyrrolidinyl]ethyl]urea .


Physical And Chemical Properties Analysis

The compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a refractive index of 1.461 (lit.), a boiling point of 48 °C/1 mmHg (lit.), and a density of 1.44 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application 6: Agrochemicals and Dyestuff

These applications demonstrate the versatility of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile in scientific research, contributing to advancements in multiple fields. The detailed methods and results are typically documented in scientific publications and patents .

Application 7: Synthesis of Trifluoromethylpyridines

  • Results : The trifluoromethylpyridines have acquired ISO common names, indicating their standardization and recognition in the industry .

Application 8: Production of Rod-Coil Block Copolymers

  • Results : These polymers exhibit unique characteristics such as increased stability and lipophilicity, which are beneficial for various industrial applications .

Application 9: Organic Synthesis of Fluorinated Compounds

  • Results : The synthesized fluorinated compounds often exhibit improved pharmacokinetic properties and are assessed through various bioassays .

Application 10: Material Sciences for Electronic Devices

  • Results : The materials developed show enhanced electronic properties, such as increased conductivity and stability under high-temperature conditions .

Application 11: Development of New Catalysts

  • Results : The catalysts developed using this compound demonstrate high activity and selectivity, with potential for recyclability and use in green chemistry .

Application 12: Advanced Polymer Research

  • Results : The resulting polymers are characterized by their thermal stability, mechanical strength, and resistance to solvents, which are critical for their application in harsh environments .

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMKPIUYLMWMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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